1-Acetyl-4,4-dimethoxypiperidine
Description
1-Acetyl-4,4-dimethoxypiperidine is a piperidine derivative featuring an acetyl group at the 1-position and methoxy groups at the 4,4-positions. Piperidine derivatives are pivotal in medicinal chemistry due to their presence in bioactive alkaloids and synthetic drugs. The acetyl and dimethoxy substituents influence the compound’s electronic profile, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(4,4-dimethoxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H17NO3/c1-8(11)10-6-4-9(12-2,13-3)5-7-10/h4-7H2,1-3H3 |
InChI Key |
FYDODVJJKJABGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among piperidine derivatives include substituent type (acetyl, ethoxycarbonyl, halogenated groups), position, and steric bulk. Below is a comparative analysis:
Estimated based on structural similarity. †From *Swietenia mahagoni extract .
Key Observations :
- Solubility : The acetyl group in 1-Acetyl-4,4-dimethoxypiperidine likely enhances lipophilicity compared to carboxylic acid or ethoxycarbonyl derivatives (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid, Log S: -1.85) .
- Steric Effects : Bulky substituents, as in the bis(bromopropoxy) derivative , reduce solubility and bioavailability.
- Hydrogen Bonding : Methoxy groups increase TPSA (polar surface area), enhancing water solubility relative to benzyl-substituted analogs (TPSA: 12.5 Ų) .
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